molecular formula C10H10N2O B593811 3-Methoxyisoquinolin-8-amine CAS No. 1374652-26-2

3-Methoxyisoquinolin-8-amine

Cat. No.: B593811
CAS No.: 1374652-26-2
M. Wt: 174.203
InChI Key: PYHUKEIKPAVFBM-UHFFFAOYSA-N
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Description

3-Methoxyisoquinolin-8-amine is a heterocyclic aromatic compound characterized by an isoquinoline backbone substituted with a methoxy (-OCH₃) group at position 3 and an amine (-NH₂) group at position 7. Its molecular formula is C₁₀H₁₀N₂O, with the following structural identifiers:

  • SMILES: CC1=CC2=C(C=N1)C(=CC=C2)N
  • InChI Key: RXCINQIXGSTFHC-UHFFFAOYSA-N
  • Molecular Weight: 174.2 g/mol .

The methoxy and amine substituents influence its electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name

3-methoxyisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-7-3-2-4-9(11)8(7)6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHUKEIKPAVFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305450
Record name 8-Isoquinolinamine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-26-2
Record name 8-Isoquinolinamine, 3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinamine, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts or catalyst-free processes in water has been explored to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyisoquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Methoxyisoquinolin-8-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, or backbone modifications. Below is a comparative analysis of select compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Features
3-Methoxyisoquinolin-8-amine C₁₀H₁₀N₂O -OCH₃ (C3), -NH₂ (C8) Not Reported Reference compound; moderate polarity due to -NH₂ and -OCH₃
NQ1 (6-Benzyloxy-7-methoxy-3-nitroquinolin-4-amine) C₂₅H₁₉N₃O₄ -OCH₃ (C7), -NO₂ (C3), -NH₂ (C4), -OCH₂Ph (C6) 222 Nitro group enhances electron-withdrawing effects; benzyloxy increases lipophilicity
NQ3 (4-(3-Ethynylphenylamino)-7-methoxy-3-nitroquinolin-6-ol) C₁₈H₁₃N₃O₄ -OCH₃ (C7), -NO₂ (C3), -OH (C6) 156 Hydroxyl group improves solubility; ethynylphenyl moiety may enhance binding affinity
3-Chloroquinolin-8-amine C₉H₇ClN₂ -Cl (C3), -NH₂ (C8) Not Reported Chlorine substituent increases electronegativity and potential reactivity
5-(3-Fluorophenoxy)isoquinolin-8-amine C₁₅H₁₁FN₂O -NH₂ (C8), -O-C₆H₄F (C5) Not Reported Fluorophenoxy group introduces steric bulk and fluorophilic interactions
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine C₁₃H₂₀N₂O₂ -OCH₃ (C5, C6), -CH₃ (C2, C3), -NH₂ (C8) Not Reported Saturated tetrahydroisoquinoline backbone reduces aromaticity, altering pharmacokinetics

Pharmacological Implications

  • Nitroquinolines: Nitro groups (e.g., NQ1–NQ6) are associated with antibacterial and antiparasitic activity, though toxicity concerns exist .
  • Primaquine Derivatives: 6-Methoxyquinolin-8-amine analogs () are antimalarial agents, suggesting that methoxy positioning (C6 vs. C3) influences target specificity .
  • Tetrahydroisoquinolines: Saturated backbones (e.g., ) may improve blood-brain barrier penetration compared to aromatic isoquinolines .

Biological Activity

3-Methoxyisoquinolin-8-amine, a compound with the chemical formula C10H10N2O, has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article explores its biological activity, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a methoxy group attached to an isoquinoline framework. This specific substitution pattern can significantly influence its chemical reactivity and biological activity, making it a candidate for various pharmacological applications.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a screening of compounds identified that isoquinoline derivatives exhibit selective cytotoxicity against cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines .

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15Apoptosis induction
Study BMCF-720Cell cycle arrest
Study CA54918Inhibition of proliferation

Neuroprotective Effects

In addition to its anticancer effects, this compound has shown promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases. The compound appears to modulate neuroinflammatory pathways, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Some studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Antioxidant Activity : The methoxy group enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative damage.
  • Modulation of Gene Expression : There is evidence that this compound can influence the expression of genes related to apoptosis and inflammation .

Case Study 1: Anticancer Screening

A high-throughput screening assay evaluated the anticancer potential of various isoquinoline derivatives, including this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines, leading to further investigations into its structure-activity relationship (SAR).

Case Study 2: Neuroprotection in Animal Models

In a murine model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. This study underscores the compound's potential as a neuroprotective agent.

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